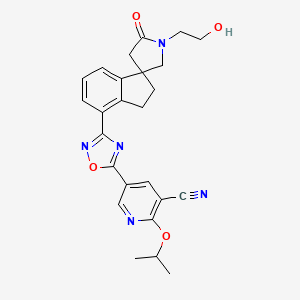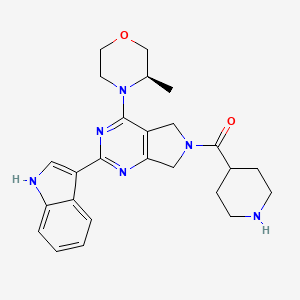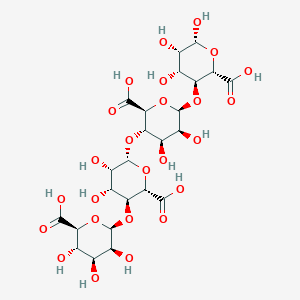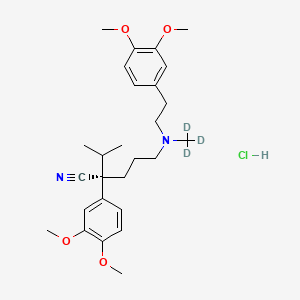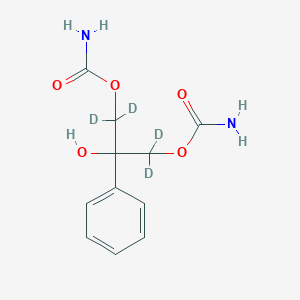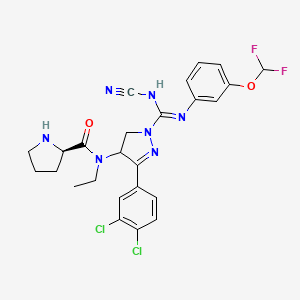
Smyd2-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Smyd2-IN-1 is a small molecule inhibitor specifically designed to target the SET and MYND domain-containing protein 2 (SMYD2). SMYD2 is a histone lysine methyltransferase that plays a crucial role in the regulation of gene expression through the methylation of histone and non-histone proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oncology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Smyd2-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: Smyd2-IN-1 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its binding affinity and selectivity for SMYD2. It may also participate in oxidation and reduction reactions during its synthesis and metabolic processing.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with slight modifications to improve its pharmacokinetic and pharmacodynamic properties.
科学研究应用
Smyd2-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the biochemical pathways involving SMYD2 and its role in histone methylation.
Biology: Helps in understanding the epigenetic regulation of gene expression and its implications in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers, cardiovascular diseases, and other conditions associated with dysregulated SMYD2 activity.
作用机制
Smyd2-IN-1 exerts its effects by specifically binding to the active site of SMYD2, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of histone and non-histone proteins, leading to alterations in gene expression. The molecular targets of this compound include histone H3 at lysine 4 (H3K4) and lysine 36 (H3K36), as well as various non-histone proteins involved in cellular signaling pathways.
相似化合物的比较
Smyd2-IN-1 is unique in its high selectivity and potency for SMYD2 compared to other similar compounds. Some of the similar compounds include:
LLY-507: Another SMYD2 inhibitor with a different chemical structure but similar inhibitory activity.
AZ505: A potent and selective inhibitor of SMYD2, often used in comparative studies with this compound.
BAY-598: Known for its high affinity for SMYD2 and used in various preclinical studies.
Each of these compounds has its own unique properties and applications, but this compound stands out due to its specific design and effectiveness in inhibiting SMYD2.
属性
分子式 |
C25H25Cl2F2N7O2 |
|---|---|
分子量 |
564.4 g/mol |
IUPAC 名称 |
(2R)-N-[2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H25Cl2F2N7O2/c1-2-35(23(37)20-7-4-10-31-20)21-13-36(34-22(21)15-8-9-18(26)19(27)11-15)25(32-14-30)33-16-5-3-6-17(12-16)38-24(28)29/h3,5-6,8-9,11-12,20-21,24,31H,2,4,7,10,13H2,1H3,(H,32,33)/t20-,21?/m1/s1 |
InChI 键 |
VCBSBDOQSNRVOX-VQCQRNETSA-N |
手性 SMILES |
CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)[C@H]4CCCN4 |
规范 SMILES |
CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)C4CCCN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






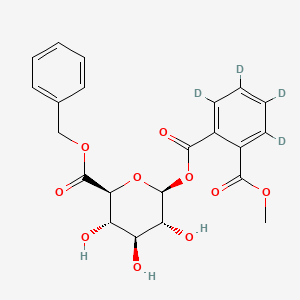
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
